molecular formula C23H20N2O4 B2659662 (7-Methoxybenzofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034616-16-3

(7-Methoxybenzofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2659662
CAS RN: 2034616-16-3
M. Wt: 388.423
InChI Key: APBXBYZOYFYHRO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a benzofuran ring, which is a common structure in many biologically active compounds . It also contains a quinolin-2-yloxy group and a pyrrolidin-1-yl group.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies have focused on synthesizing novel compounds structurally related to "(7-Methoxybenzofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone" and examining their antimicrobial properties:

  • A study by Sunitha et al. (2017) described the synthesis of novel benzofuran-based 1,2,3-triazoles and their high antimicrobial activity.
  • Patel, Agravat, and Shaikh (2011) prepared new pyridine derivatives demonstrating variable and modest activity against bacteria and fungi, showcasing the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).

Chemical Properties and Synthesis Techniques

  • The electrochemical and chemical properties of related quinoquinones have been studied, establishing relationships between structure and reactivity, which could guide the synthesis of new compounds with potential biological activities (Eckert et al., 1982).
  • Research on substituted benzothiazoles and pyridine derivatives has contributed to the development of compounds with potential as antitubercular agents, indicating the broader pharmaceutical applicability of such molecules (Maurya et al., 2013).

Antiviral and Anticancer Potential

  • Novel benzofuran-transition metal complexes have been synthesized and tested for their HIV inhibitory activity, revealing that some compounds were more potent than standard treatments. This suggests a potential pathway for developing new antiviral therapies (Galal et al., 2010).
  • A study by Rizza et al. (2016) on benzofuro[2,3-f]quinazolin-1(2H)-ones demonstrated inhibitory effects on breast cancer cell growth, highlighting the potential of structurally related compounds in cancer therapeutics (Rizza et al., 2016).

Future Directions

Benzofuran and its derivatives, including this compound, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that there is potential for future research in this area.

properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-27-19-8-4-6-16-13-20(29-22(16)19)23(26)25-12-11-17(14-25)28-21-10-9-15-5-2-3-7-18(15)24-21/h2-10,13,17H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBXBYZOYFYHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)OC4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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